

Application Note: Utilizing FPL-64176 for the Investigation of Excitation-Contraction Coupling

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Compound of Interest

Compound Name: *Fpl 62064*

Cat. No.: *B1203055*

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Introduction

FPL-64176 is a potent and selective non-dihydropyridine agonist of L-type Ca^{2+} channels (LTCCs). Its unique mechanism of action, which involves prolonging the open state of the channel, makes it an invaluable pharmacological tool for elucidating the intricate processes of excitation-contraction (E-C) coupling in various muscle tissues. By directly modulating Ca^{2+} influx through LTCCs, FPL-64176 allows for the precise study of the role of these channels in initiating and regulating muscle contraction. This document provides detailed application notes and experimental protocols for the effective use of FPL-64176 in E-C coupling research.

Key Features of FPL-64176

- **High Potency and Selectivity:** FPL-64176 is a powerful activator of L-type Ca^{2+} channels.[\[1\]](#)[\[2\]](#)[\[3\]](#)
- **Distinct Binding Site:** It acts on a site distinct from dihydropyridines (e.g., Bay K 8644), allowing for comparative studies of LTCC modulation.
- **Prolonged Channel Opening:** The primary mechanism of action is the slowing of channel activation and deactivation, leading to a sustained increase in Ca^{2+} influx.[\[1\]](#)[\[2\]](#)[\[3\]](#)

- Versatility: It can be used in a wide range of preparations, including isolated cardiomyocytes, smooth muscle strips, and neuronal cells.[\[2\]](#)[\[4\]](#)[\[5\]](#)

Applications in Excitation-Contraction Coupling Studies

- Dissecting the Role of LTCCs: Directly investigate the contribution of L-type Ca^{2+} current to the Ca^{2+} transient and subsequent muscle contraction.
- Pharmacological Profiling: Characterize the effects of novel compounds on LTCC function and E-C coupling gain.
- Disease Model Investigation: Explore alterations in Ca^{2+} handling and contractility in pathological states such as heart failure and muscular dystrophies.
- Drug Discovery: Screen for and characterize new modulators of LTCCs for therapeutic development.

Quantitative Data Summary

The following tables provide a summary of quantitative data from studies utilizing FPL-64176.

Table 1: Effective Concentrations and Potency of FPL-64176

Parameter	Value	Muscle/Cell Type	Reference
EC ₅₀ for K ⁺ -dependent Ca ²⁺ influx	1.2 x 10 ⁻⁷ M	GH3 rat anterior pituitary cells	[3]
EC ₅₀ for contractile response	14 nM	Rat tail artery strips	[5]
Concentration for sustained contraction	300 nM	Rat tail artery strips	[5]
Concentration for significant Ca ²⁺ transient increase	1 μM	Rat ventricular myocytes	[4] [6]

Table 2: Effects of FPL-64176 on Ca²⁺ Transients and Currents

Parameter	FPL-64176 Concentration	Observed Effect	Cell Type	Reference
Ca ²⁺ Current Amplitude	1 μ M	Increased	Rat ventricular myocytes	[4]
Ca ²⁺ Transient Amplitude	1 μ M	Increased	Rat ventricular myocytes	[4]
Rate of Rise of Ca ²⁺ Transient	1 μ M	Less pronounced increase compared to current amplitude	Rat ventricular myocytes	[4]
Ca ²⁺ Transient Decay	1 μ M	Slowed	Rat ventricular myocytes	[4][6]
L-type Ca ²⁺ Channel Activation/Deactivation	1 μ M	Prolonged	GH3 cells	[3]
Single Channel Open Time	1 μ M	Increased	GH3 cells	[3]

Experimental Protocols

Protocol 1: Investigating the Effects of FPL-64176 on Calcium Transients in Isolated Ventricular Myocytes

Objective: To measure the changes in intracellular Ca²⁺ transients in response to FPL-64176 in voltage-clamped adult rat ventricular myocytes.

Materials:

- Isolated adult rat ventricular myocytes
- Fluo-3 AM (or other suitable Ca²⁺ indicator)

- Patch-clamp setup with voltage-clamp capabilities
- Perfusion system
- External solution (in mM): 140 NaCl, 1 CaCl₂, 0.5 MgCl₂, 3 CsCl, 5.6 glucose, 10 HEPES, pH 7.3[4]
- Internal pipette solution (in mM): 120 Cs aspartate, 20 CsCl, 3 Na₂ATP, 3.5 MgCl₂, 5 HEPES, pH 7.3, supplemented with 0.1 mM Fluo-3[4]
- FPL-64176 stock solution (e.g., 1 mM in DMSO)

Procedure:

- Cell Preparation: Isolate ventricular myocytes using standard enzymatic digestion protocols.
- Dye Loading: Incubate myocytes with 2.2 μ M Fluo-3 AM for 10-15 minutes at room temperature, followed by extensive rinsing.[4]
- Patch-Clamp: Establish a whole-cell patch-clamp configuration.
- Baseline Recording: Perfuse the cell with the external solution. Apply voltage-clamp pulses (e.g., from a holding potential of -80 mV to 0 mV) at regular intervals (e.g., every 3-5 seconds) to elicit Ca²⁺ currents and transients. Record baseline activity until a stable response is observed.[4]
- FPL-64176 Application: Switch the perfusion to an external solution containing 1 μ M FPL-64176.[4][6]
- Data Acquisition: Continue to apply voltage-clamp pulses and record the resulting Ca²⁺ currents and transients. Allow sufficient time for the drug to equilibrate and the response to stabilize.
- Data Analysis: Measure the amplitude, rate of rise, and decay kinetics of the Ca²⁺ transients before and after the application of FPL-64176. Analyze the corresponding Ca²⁺ currents.

Protocol 2: Measuring Isometric Contraction in Smooth Muscle Strips

Objective: To assess the contractile response of vascular smooth muscle to FPL-64176.

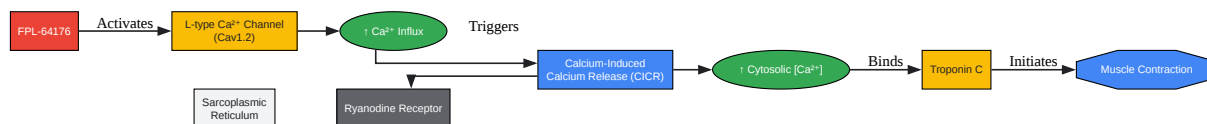
Materials:

- Rat tail artery
- Organ bath system with isometric force transducers
- Krebs solution (composition can be found in standard pharmacology protocols)
- FPL-64176 stock solution (e.g., 1 mM in DMSO)
- (S)-Bay K 8644 (optional, for comparative studies)

Procedure:

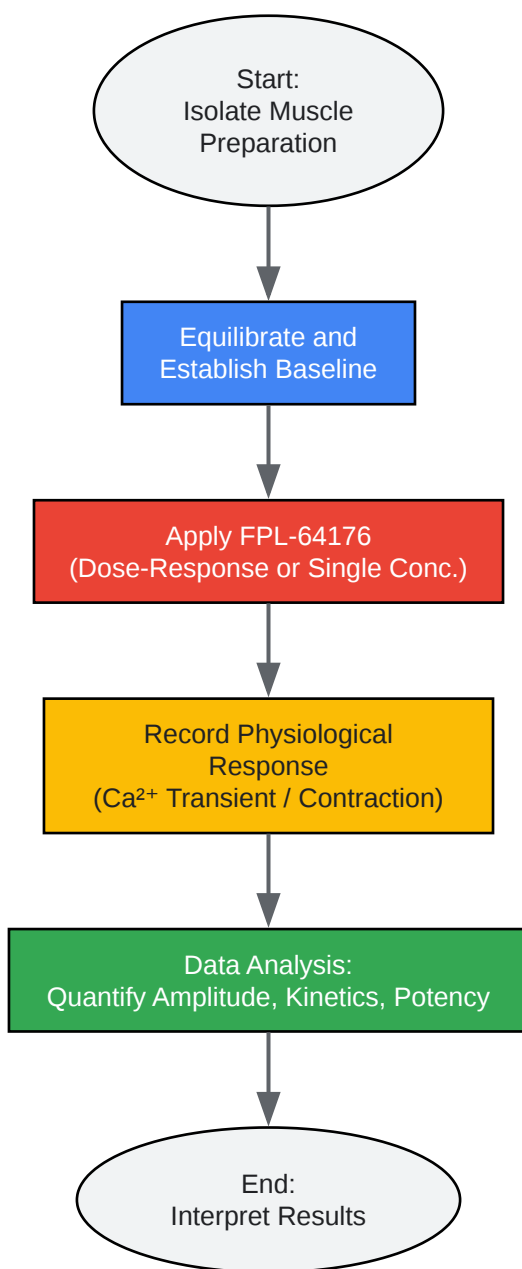
- Tissue Preparation: Dissect the rat tail artery and cut it into helical strips.
- Mounting: Mount the muscle strips in the organ baths containing oxygenated Krebs solution at 37°C under a resting tension.
- Equilibration: Allow the tissues to equilibrate for at least 60 minutes, with periodic washing.
- Baseline Contraction: Elicit a reference contraction (e.g., with a high K⁺ solution) to ensure tissue viability.
- FPL-64176 Application: Add FPL-64176 cumulatively to the organ bath to construct a dose-response curve, or add a single concentration (e.g., 300 nM) to observe a sustained contraction.[\[5\]](#)
- Data Recording: Record the isometric tension continuously.
- Data Analysis: Measure the amplitude of the contractile response to FPL-64176. If a dose-response curve is generated, calculate the EC₅₀ value.

Mandatory Visualizations



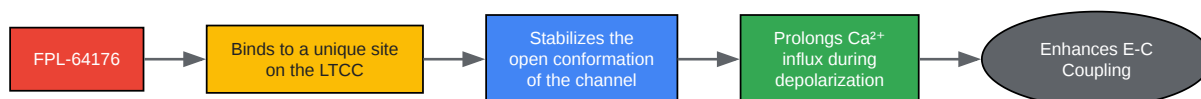
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Caption: Signaling pathway of FPL-64176 in muscle cells.



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Caption: Experimental workflow for studying FPL-64176 effects.



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Caption: Logical cascade of FPL-64176's mechanism of action.

Troubleshooting and Considerations

- **Solubility:** FPL-64176 is hydrophobic. Prepare a concentrated stock solution in DMSO (e.g., 1-10 mM) and dilute to the final concentration in the aqueous experimental buffer just before use. The final DMSO concentration should be kept low (typically <0.1%) to avoid solvent effects.
- **Light Sensitivity:** Protect FPL-64176 solutions from light to prevent degradation.
- **Controls:** Always include a vehicle control (DMSO) to account for any effects of the solvent. In some experiments, co-application with a known LTCC blocker (e.g., verapamil or nifedipine) can be used to confirm the specificity of the observed effects.
- **Washout:** FPL-64176 has a slow washout profile. Allow for extended perfusion with drug-free solution if reversal of the effect is required.
- **Temperature:** E-C coupling is highly temperature-dependent. Maintain a stable and physiological temperature throughout the experiment.

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